2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

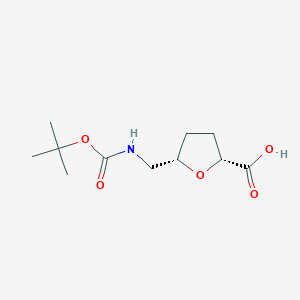

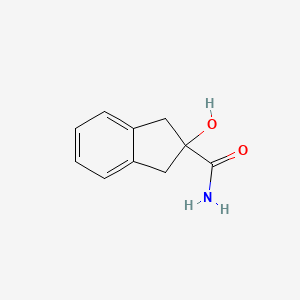

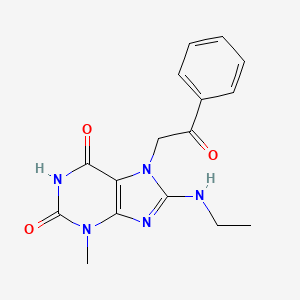

“2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide” is an organic compound . It is a derivative of the indene group of compounds, which are hydrocarbons that consist of a benzene ring fused with a cyclopentene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors . Another study described the successful synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives .Molecular Structure Analysis

The molecular structure of “2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide” can be inferred from its name. It contains an indene core, which is a fused ring structure consisting of a benzene ring and a cyclopentene ring . The “2-hydroxy” and “2-carboxamide” groups are attached to the second carbon of the cyclopentene ring.科学的研究の応用

Acid-Catalyzed Ring Opening and Formation of Dibenzoxanthenes

One study delves into the acid-catalyzed ring-opening reactions of 2-(2-hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides. When exposed to trifluoroacetic acid and 2-naphthol, these compounds undergo ring opening, leading to the creation of new substituted dibenzoxanthenes. This process illustrates the potential of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide derivatives in the synthesis of complex molecular structures, which could have applications in materials science or as intermediates in organic synthesis (Gazizov et al., 2015).

Corrosion Inhibition for Mild Steel

In another application, derivatives of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide were investigated for their anti-corrosive properties on mild steel in hydrochloric acid solutions. The study showcased these compounds as effective corrosion inhibitors, with efficiency increasing alongside inhibitor concentration. This research highlights the compound's utility in industrial applications, particularly in extending the lifespan of metal structures and components (Saady et al., 2018).

Adsorption Properties for Water Treatment

Research on the polyaminocarboxylated modified hydrochar (ACHC) synthesized to introduce amino, hydroxyl, and carboxylate groups for water treatment applications also reveals significant relevance. The modified hydrochar demonstrated exceptional adsorption capacities for both Cu(II) ions and methylene blue from water, showcasing the potential of incorporating 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide derivatives in environmental remediation efforts (Li et al., 2019).

Bio-based Production of Monomers and Polymers

Furthermore, the bio-based production of monomers and polymers using metabolically engineered microorganisms presents a sustainable approach to materials science. Derivatives of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide could potentially serve as precursors in the synthesis of polyamides and other polymers, contributing to the development of eco-friendly materials (Chung et al., 2015).

特性

IUPAC Name |

2-hydroxy-1,3-dihydroindene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIZSGVUGGHXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)

![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2733866.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2733867.png)

![2-(2-Methoxyphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2733873.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2733879.png)